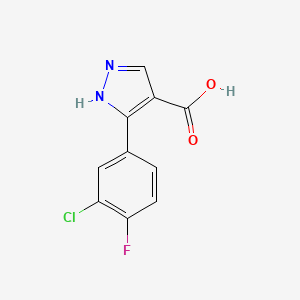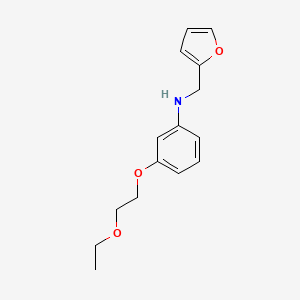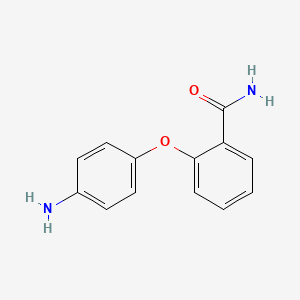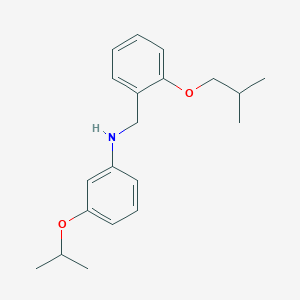
3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
“3-Chloro-4-fluorophenylacetic acid” is a useful intermediate for organic synthesis . “3-Chloro-4-fluorophenylboronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Molecular Structure Analysis
The molecular formula for “3-Chloro-4-fluorophenylacetic acid” is C8H6ClFO2 and its molecular weight is 188.58 . For “3-Chloro-4-fluorophenylboronic acid”, the molecular formula is C6H5BClFO2 and its molecular weight is 174.37 .
Chemical Reactions Analysis
“3-Chloro-4-fluorophenylboronic acid” can be used as a reactant for Rh-catalyzed asymmetric addition reactions, Palladium-catalyzed oxidative cross-coupling reaction, and Suzuki-Miyaura coupling .
Physical And Chemical Properties Analysis
“3-Chloro-4-fluorophenylboronic acid” has a melting point of 242-247 °C and a boiling point of 306.0±52.0 °C. It is soluble in methanol .
Applications De Recherche Scientifique
Synthesis and Crystal Structures
Research on pyrazole compounds, including derivatives similar to 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, has led to the development of methods for their synthesis and the determination of their crystal structures. For instance, Loh et al. (2013) detailed the synthesis of four pyrazole compounds and characterized their structures using X-ray single crystal structure determination. The study revealed specific dihedral angles between the pyrazole and fluoro-substituted rings, indicating the compounds' potential for further chemical and biological applications (Loh et al., 2013).
Optical and Nonlinear Optical (NLO) Properties
Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterized their optical properties, and evaluated their potential as nonlinear optical (NLO) materials. Their findings highlighted compounds with carboxylic acid groups and ester substituents as showing maximum nonlinearity, indicating their suitability for optical limiting applications (Chandrakantha et al., 2013).
Antimicrobial Activities
The antimicrobial potential of pyrazole derivatives has also been a subject of interest. Mistry et al. (2016) investigated the synthesis and in vitro antimicrobial activity of Schiff’s base, azetidinones, and thiazolidinones derivatives, revealing that several compounds exhibited excellent to good antibacterial activity. This research underscores the potential of such compounds in developing new antimicrobial agents (Mistry et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O2/c11-7-3-5(1-2-8(7)12)9-6(10(15)16)4-13-14-9/h1-4H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWMSVCCLRUPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NN2)C(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)
![5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1451634.png)

![N-Ethyl-3-[(2-furylmethyl)amino]propanamide](/img/structure/B1451637.png)

![3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline](/img/structure/B1451641.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline](/img/structure/B1451642.png)
![N-[4-(Isopentyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1451643.png)
![2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1451644.png)